2-Bromo-4-(chlorosulfonyl)benzoic acid
Overview
Description
2-Bromo-4-(chlorosulfonyl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine and chlorosulfonyl functional groups attached to a benzoic acid core. This compound appears as a white crystalline powder and is soluble in organic solvents such as chloroform and methanol. It has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic acid and acetic anhydride to produce 4-(chlorosulfonyl)benzoic acid . This intermediate can then be brominated to yield 2-Bromo-4-(chlorosulfonyl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Scientific Research Applications
2-Bromo-4-(chlorosulfonyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of polymer-bound catalysts and sulfonation reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(chlorosulfonyl)benzoic acid involves its reactivity with various molecular targets. The bromine and chlorosulfonyl groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical reactions and synthesis processes .
Comparison with Similar Compounds
2-Bromo-4-(chlorosulfonyl)benzoic acid can be compared with other similar compounds, such as:
4-(Chlorosulfonyl)benzoic acid: Lacks the bromine substituent but shares similar reactivity and applications.
2-Bromo-5-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and chlorosulfonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-4-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVCPLAPEBDDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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